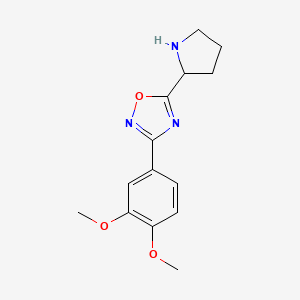

3-(3,4-Dimethoxyphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole

説明

特性

IUPAC Name |

3-(3,4-dimethoxyphenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3/c1-18-11-6-5-9(8-12(11)19-2)13-16-14(20-17-13)10-4-3-7-15-10/h5-6,8,10,15H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYCRIXALZAMDAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NOC(=N2)C3CCCN3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Amidoxime and Carboxylic Acid Derivative Cyclization

Overview:

The classical and most common synthetic route to 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of amidoximes with carboxylic acid derivatives such as acyl chlorides, esters, or activated acids (using coupling reagents). This method is well-established for preparing compounds with various substituents, including aromatic and heterocyclic groups like pyrrolidin-2-yl.

- Amidoxime corresponding to the desired 3-substituent (here, 3,4-dimethoxyphenyl amidoxime) is reacted with an activated carboxylic acid derivative bearing the 5-substituent (pyrrolidin-2-yl carboxylic acid or its activated form).

- Activation of the carboxylic acid can be accomplished by reagents such as carbonyldiimidazole (CDI), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), dicyclohexylcarbodiimide (DCC), or via acyl chlorides.

- The reaction often proceeds via initial O-acylation of the amidoxime followed by thermal cyclodehydration to form the oxadiazole ring.

- Heating above 100 °C is typically required for cyclodehydration, though microwave-assisted heating can reduce reaction times and improve yields.

- This approach allows for the introduction of diverse substituents at both the 3- and 5-positions.

- Purification can be challenging due to by-products and incomplete cyclization.

- Yields vary widely (11–90%) depending on substrate reactivity and reaction conditions.

- Sensitive functional groups such as –OH or –NH2 in starting materials may limit applicability.

| Entry | Amidoxime Substituent | Carboxylic Acid Derivative | Activation Method | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 3,4-Dimethoxyphenyl amidoxime | Pyrrolidin-2-yl carboxylic acid ester | CDI | DMF, reflux or microwave | 60–85 | Moderate to good yields |

| 2 | 3,4-Dimethoxyphenyl amidoxime | Pyrrolidin-2-yl acyl chloride | Pyridine catalyst | 80–120 °C, several hours | 50–75 | Requires careful purification |

| 3 | 3,4-Dimethoxyphenyl amidoxime | Pyrrolidin-2-yl acid + EDC coupling | EDC | Room temp to 80 °C | 55–80 | One-pot synthesis possible |

One-Pot Synthesis Using Carboxylic Acid Esters and Superbases

- Amidoximes react directly with methyl or ethyl esters of the carboxylic acid in the presence of superbases such as sodium hydroxide in DMSO.

- This one-pot method, developed recently, allows synthesis at room temperature with moderate to excellent yields (11–90%) over 4–24 hours.

- The superbase medium promotes cyclization without the need for pre-activation of the acid.

- The presence of functional groups like –OH or –NH2 in the ester substrate may hinder the reaction.

- Reaction times are longer compared to other methods.

- Purification is simplified due to fewer side products.

Use of Vilsmeier Reagent for Carboxylic Acid Activation

- The carboxylic acid is activated in situ by reaction with Vilsmeier reagent (formed from POCl3 and DMF), facilitating direct cyclization with amidoximes.

- This approach provides good to excellent yields (61–93%) and is operationally simple.

- The reaction is typically performed under mild conditions with straightforward purification.

1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitriles

- An alternative route involves 1,3-dipolar cycloaddition between nitrile oxides and nitriles to form the 1,2,4-oxadiazole ring.

- While theoretically attractive due to reagent availability, this method suffers from low reactivity of nitriles and side reactions such as nitrile oxide dimerization.

- Catalysis with platinum(IV) complexes can improve yields under mild conditions but is limited by catalyst cost and solubility issues.

Tandem and Photocatalytic Methods (Emerging)

- Tandem reactions involving nitroalkenes and arenes with nitriles under superacid catalysis (e.g., triflic acid) can produce oxadiazoles rapidly with high yields (~90%) but require acid-resistant substrates.

- Photoredox catalysis approaches under visible light irradiation offer environmentally friendly routes but currently provide moderate yields (35–50%) and are under development.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range (%) | Reaction Time | Advantages | Limitations |

|---|---|---|---|---|---|

| Amidoxime + Acyl Chloride/Activated Acid | CDI, EDC, DCC, heating >100 °C | 50–90 | Several hours | Versatile, well-established | Purification challenges |

| Amidoxime + Carboxylic Acid Esters + Superbase | NaOH/DMSO, RT | 11–90 | 4–24 hours | One-pot, mild conditions | Sensitive to –OH, –NH2 groups |

| Vilsmeier Reagent Activation | POCl3/DMF, mild heating | 61–93 | Few hours | Good yields, simple purification | Requires handling of Vilsmeier reagent |

| 1,3-Dipolar Cycloaddition | Nitrile oxide + nitrile, Pt(IV) catalyst | Variable (low) | Hours | Mild conditions | Expensive catalyst, side reactions |

| Tandem Superacid Catalysis | Nitroalkenes + arenes + TfOH | ~90 | Minutes | Fast, high yields | Requires acid-resistant substrates |

| Photoredox Catalysis | Visible light, organic dye catalyst | 35–50 | Hours | Green chemistry | Moderate yields, ongoing research |

Detailed Research Findings

- Yield Optimization: The choice of activating reagent and reaction conditions significantly influences yield and purity. Carbodiimide reagents like CDI and EDC are preferred for their in situ activation and relatively mild conditions.

- Functional Group Compatibility: Amidoximes and carboxylic acid derivatives bearing electron-donating groups such as methoxy (–OCH3) are compatible with these methods, allowing the synthesis of 3-(3,4-dimethoxyphenyl) derivatives. The pyrrolidin-2-yl substituent is typically introduced via the corresponding carboxylic acid or acyl chloride derivative.

- Purification: Common purification methods include recrystallization and chromatographic techniques. One-pot methods often simplify purification by minimizing side products.

- Emerging Green Methods: Mechanochemical synthesis (grinding/milling) has been proposed for oxadiazole formation to reduce solvent use and reaction time, although no reported synthesis of this specific compound via mechanochemistry exists yet. Photoredox catalysis offers a promising environmentally friendly alternative but requires further optimization for higher yields.

化学反応の分析

Types of Reactions

3-(3,4-Dimethoxyphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while substitution reactions can introduce halogens, nitro groups, or sulfonic acids.

科学的研究の応用

Pharmacological Activities

Research indicates that compounds containing the oxadiazole moiety exhibit a range of pharmacological properties, including:

- Antimicrobial Activity : Studies have demonstrated that oxadiazole derivatives can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development .

- Anticancer Properties : Certain derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .

- Anti-inflammatory Effects : Research has indicated that these compounds can reduce inflammation markers, suggesting their potential use in treating inflammatory diseases .

Neuropharmacology

The pyrrolidine structure in this compound is linked to neuroprotective effects. Animal studies have shown that it may help in conditions such as:

- Neurodegenerative Diseases : Compounds with similar structures have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis .

- Cognitive Enhancement : Some studies suggest that these compounds could enhance cognitive functions by modulating neurotransmitter systems .

Organic Electronics

The unique electronic properties of oxadiazoles make them suitable for applications in organic electronics:

- Light Emitting Diodes (LEDs) : Research has explored their use as electron transport layers in OLEDs due to their favorable charge transport properties .

- Solar Cells : Their incorporation into photovoltaic devices has been studied to improve efficiency through enhanced charge mobility .

Polymer Chemistry

The incorporation of oxadiazole units into polymer matrices can enhance thermal stability and mechanical properties:

- Thermally Stable Polymers : Polymers containing oxadiazole groups exhibit improved thermal stability, making them suitable for high-temperature applications.

- Biodegradable Materials : The development of biodegradable plastics utilizing oxadiazole derivatives is an emerging field aiming to address environmental concerns related to plastic waste.

Case Studies

作用機序

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Substituent Effects on Bioactivity

- Electron-Donating vs. Electron-Withdrawing Groups: The 3,4-dimethoxyphenyl group in the target compound introduces electron-donating methoxy substituents, which may enhance π-π stacking interactions with aromatic residues in enzyme binding pockets.

- Pyrrolidine vs. Indole/Pyridine Moieties : The pyrrolidin-2-yl group in the target compound may improve solubility due to its basic nitrogen, whereas indole or pyridine substituents (as in ) could enhance planar stacking interactions with target proteins.

Oxadiazole Isomerism

The anti-inflammatory 1,3,4-oxadiazole derivative (61.9% inhibition ) highlights the importance of isomerism: 1,2,4-oxadiazoles (target compound) exhibit distinct electronic and steric properties compared to 1,3,4-oxadiazoles, which may influence target selectivity and potency.

Fluorinated Analogs

The fluorinated analog (3-(3-fluoro-4-methoxyphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole ) demonstrates how halogenation can modulate pharmacokinetics, such as metabolic stability and membrane permeability, though activity data are lacking.

生物活性

3-(3,4-Dimethoxyphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- Molecular Formula : C22H22FN3O4

- Molecular Weight : 411.44 g/mol

- CAS Number : 1790341-21-7

1. Antimicrobial Activity

Compounds containing the 1,2,4-oxadiazole ring have been widely studied for their antimicrobial properties. Research indicates that derivatives of this structure exhibit significant antibacterial and antifungal activities.

- Antibacterial Activity : Studies have shown that oxadiazole derivatives can effectively inhibit the growth of various bacterial strains. For example, a study highlighted that certain oxadiazole compounds displayed strong activity against Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : The presence of the oxadiazole ring has also been linked to antifungal effects against pathogens like Candida albicans .

2. Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies.

- Cell Line Studies : In vitro tests revealed that oxadiazole derivatives showed promising cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). Some compounds exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin .

3. Anti-inflammatory Activity

Research indicates that oxadiazole derivatives may possess anti-inflammatory properties as well. These compounds have been noted to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Case Studies

Case Study 1: Antitubercular Activity

A study explored the antitubercular effects of various oxadiazole derivatives, including those similar to this compound. The most active compounds showed effective inhibition against Mycobacterium tuberculosis, indicating potential for further development in treating tuberculosis .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinities of these compounds to target proteins involved in cancer and bacterial metabolism. These studies suggest that modifications in the chemical structure can enhance biological activity significantly .

Q & A

Q. What are the key structural features of 3-(3,4-Dimethoxyphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole, and how do they influence its physicochemical properties?

The compound combines a 1,2,4-oxadiazole core with a 3,4-dimethoxyphenyl group and a pyrrolidine ring. The oxadiazole ring contributes to planar rigidity, enhancing π-π stacking interactions, while the methoxy groups improve solubility in polar solvents. Pyrrolidine introduces chirality and potential hydrogen-bonding sites. Computational tools like DFT calculations can predict electronic properties (e.g., HOMO-LUMO gaps) to correlate structure with reactivity .

Q. What synthetic strategies are commonly employed to prepare 1,2,4-oxadiazole derivatives like this compound?

Synthesis typically involves cyclization of amidoximes with carboxylic acid derivatives under dehydrating conditions. For example:

- Step 1 : React 3,4-dimethoxyphenyl amidoxime with pyrrolidine-2-carbonyl chloride.

- Step 2 : Cyclize using a catalyst (e.g., HATU) in DMF at 80–100°C.

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane). Yield optimization may require adjusting solvent polarity or using microwave-assisted synthesis .

Q. How is the compound characterized post-synthesis?

- NMR : Confirm regiochemistry of the oxadiazole ring (e.g., ¹H-NMR for methoxy protons at δ 3.8–4.0 ppm).

- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]+).

- X-ray Crystallography : Resolve stereochemistry and packing motifs (if crystalline) .

Advanced Research Questions

Q. What experimental design considerations are critical for evaluating the compound’s biological activity?

- Target Selection : Prioritize targets (e.g., kinases, GPCRs) based on structural analogs (e.g., oxadiazoles with anticancer activity ).

- Assay Conditions : Use cell lines expressing CYP450 enzymes to account for metabolic stability. Include positive controls (e.g., doxorubicin for cytotoxicity).

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to determine IC50 values. Replicate experiments (n ≥ 3) to ensure statistical power .

Q. How can computational methods enhance understanding of this compound’s mechanism?

- Molecular Docking : Use AutoDock Vina to predict binding poses in protein targets (e.g., PARP-1).

- QSAR Models : Corporate substituent effects (e.g., methoxy vs. nitro groups) to predict bioactivity.

- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

- LogP Adjustment : Introduce hydrophilic groups (e.g., -OH) to reduce LogP >5.

- Pro-drug Design : Mask polar groups (e.g., esterify methoxy) to enhance bioavailability.

- Metabolic Stability : Incubate with liver microsomes to identify vulnerable sites for derivatization .

Q. How should researchers address contradictions in biological data across studies?

- Source Analysis : Compare assay protocols (e.g., cell line variability, serum concentration).

- Structural Validation : Confirm compound purity via HPLC and compare with literature spectra.

- Mechanistic Studies : Use knock-out models or siRNA to isolate target-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。